5-Bromo-3-chloropicolinohydrazide
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Overview
Description
5-Bromo-3-chloropicolinohydrazide is a chemical compound that belongs to the class of picolinohydrazides It is characterized by the presence of bromine and chlorine atoms attached to a picolinohydrazide scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloropicolinohydrazide typically involves the reaction of 3-chloropicolinic acid with hydrazine hydrate in the presence of a brominating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloropicolinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various substituted picolinohydrazides, oxides, and reduced hydrazine derivatives .
Scientific Research Applications
5-Bromo-3-chloropicolinohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloropicolinohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methoxysalicylidene-2-furfurylimine
- 3-Nitrosalicylidene-2-furfurylimine
- N’-(3-bromo-5-chloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide
Uniqueness
5-Bromo-3-chloropicolinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5BrClN3O |
---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
5-bromo-3-chloropyridine-2-carbohydrazide |
InChI |
InChI=1S/C6H5BrClN3O/c7-3-1-4(8)5(10-2-3)6(12)11-9/h1-2H,9H2,(H,11,12) |
InChI Key |
UHSUQVBDURQPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)NN)Br |
Origin of Product |
United States |
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